molecular formula C16H12O4 B1347014 3-(Phenoxymethyl)-2-benzofurancarboxylic acid CAS No. 28664-92-8

3-(Phenoxymethyl)-2-benzofurancarboxylic acid

Cat. No. B1347014
CAS RN: 28664-92-8
M. Wt: 268.26 g/mol
InChI Key: VJKTUIWQQYVRRB-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)-2-benzofurancarboxylic acid is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure, which can be substituted with various functional groups to create a wide range of derivatives with diverse chemical properties and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in organic chemistry due to their biological and pharmaceutical relevance. One approach to constructing substituted benzofurans involves the palladium-catalyzed oxidative cyclization of 3-phenoxyacrylates, which can be derived from commercially available phenols and propiolate. This method allows for the direct oxidative cyclization in the presence of Pd(OAc)2/PPh3 and CF3CO2Ag, yielding the corresponding benzofurans in good yields under air pressure at 110 °C . Another innovative synthesis method involves Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, leading to benzofuran-3(2H)-one scaffolds with a quaternary center . Additionally, a Ni-catalyzed cycloisomerization between 3-phenoxy acrylic acid derivatives and alkynes has been reported, which results in 2,3-disubstituted benzofurans through intramolecular cleavage and formation of the C-O bond .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The substitution pattern on the benzofuran core can significantly influence the chemical reactivity and physical properties of the molecules. For instance, the introduction of a quaternary center and a carbonyl group at specific positions on the benzofuran ring can be achieved through specific catalytic processes, as demonstrated in the synthesis of benzofuran-3(2H)-one scaffolds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions depending on their substitution patterns. For example, ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates can be synthesized from ethyl 2-acyl-4-nitrophenoxyacetates, with the stereochemistry of the resulting cis and trans isomers being influenced by the structure of the acyl group . Intramolecular photochemical reactions of bichromophoric 3-(alkenyloxy)phenols can lead to benzocyclobutenes and other rearranged products through [2 + 2] photocycloaddition and acidic transformations . Additionally, neighboring-group participation by phenolate in the opening of an epoxide ring has been observed in the synthesis of 2,3-dihydro-2-hydroxymethylbenzofuran .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are determined by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and basicity of the molecule, as well as its photophysical properties. In the context of fluorescent probes, benzofuran derivatives with specific substituents have been shown to be sensitive to pH changes and selective in metal cation sensing due to the high acidity of the fluorophenol moiety .

Scientific Research Applications

  • Antimicrobial Activity :

    • Halogen derivatives of selected 3-benzofurancarboxylic acids, a group that includes 3-(Phenoxymethyl)-2-benzofurancarboxylic acid, have demonstrated antimicrobial activity. Specifically, these compounds have shown effectiveness against Gram-positive bacteria and Candida strains, indicating potential applications in the treatment of microbial infections (Kossakowski et al., 2010).
  • Synthesis Processes and Chemical Properties :

    • The synthesis processes involving 3-(Phenoxymethyl)-2-benzofurancarboxylic acid have been explored, with research indicating that substituents on the benzene ring influence the yields of benzofurans and 2-benzofurancarboxylic acids. This knowledge is useful for chemical synthesis and understanding the reactivity of this compound (Suzuki et al., 1983).
  • Cytotoxic Potential in Cancer Research :

    • Derivatives of 3-benzofurancarboxylic acid, including 3-(Phenoxymethyl)-2-benzofurancarboxylic acid, have been evaluated for their cytotoxic potential. Several of these compounds have shown significant activity against human cancer cell lines, suggesting their potential application in cancer research and treatment (Kossakowski et al., 2005).
  • Antioxidant and Antibacterial Properties :

    • Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, a related compound, have been synthesized and evaluated for antioxidant and antibacterial activity. This research opens up possibilities for the development of new pharmaceuticals and health-related applications (Shankerrao et al., 2013).

Safety And Hazards

While specific safety data for 3-(Phenoxymethyl)-2-benzofurancarboxylic acid is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation when handling similar chemical compounds .

properties

IUPAC Name

3-(phenoxymethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-16(18)15-13(10-19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-15/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKTUIWQQYVRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182822
Record name 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
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Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenoxymethyl)-2-benzofurancarboxylic acid

CAS RN

28664-92-8
Record name 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
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Record name 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
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Record name 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
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Record name 3-(phenoxymethyl)-2-benzofurancarboxylic acid
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Record name 3-(PHENOXYMETHYL)-2-BENZOFURANCARBOXYLIC ACID
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